Aurantiogliocladin

Description

Structure

3D Structure

Properties

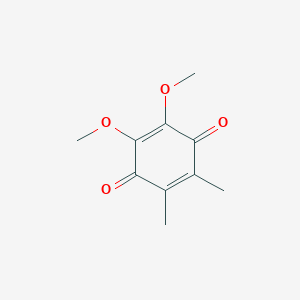

IUPAC Name |

2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYQJVWDVBANHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486259 | |

| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-54-5 | |

| Record name | Aurantiogliocladin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURANTIOGLIOCLADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74R18PLB3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Aurantiogliocladin from Clonostachys rosea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, characterization, and biological evaluation of aurantiogliocladin, a polyketide metabolite produced by the fungus Clonostachys rosea. This document details experimental protocols, quantitative data, and the biosynthetic context of this promising bioactive compound.

Introduction

Clonostachys rosea is a mycoparasitic fungus recognized for its potential as a biocontrol agent against various plant pathogens. Beyond its agricultural applications, C. rosea is a prolific producer of a diverse array of secondary metabolites, including the quinone derivative this compound. This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for drug discovery and development. This guide outlines the key procedures for the reliable isolation and characterization of this compound for further research and application.

Data Presentation

Biological Activity of this compound

The bioactivity of this compound has been evaluated against various microbial and cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) to provide a quantitative measure of its potency.

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

| Candida albicans DSM 11225 | 128[1] |

| Candida guilliermondii DSM 70052 | 32[1] |

| Candida krusei DSM 6128 | 64[1] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus epidermidis | Moderately active |

| Staphylococcus aureus | Inactive |

| Bacillus cereus | 128 |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

Note: While described as a weak antibiotic, specific MIC values against all bacterial strains are not consistently available in the reviewed literature.

Table 3: Biofilm Inhibition by this compound

| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |

| Bacillus cereus | 128 (MIC) | 44 |

| Bacillus cereus | 32 (1/4 MIC) | 37[1] |

| Staphylococcus epidermidis | 64 (MIC) | Not specified |

| Staphylococcus epidermidis | 32 (1/2 MIC) | 19 |

Cytotoxic Activity of this compound

Quantitative data on the cytotoxic effects of this compound against specific cancer cell lines is limited in the currently available literature. However, related terphenyl quinone derivatives have shown significant cytotoxicity against mouse fibroblast L929 and cervix carcinoma KB-3-1 cell lines with IC50 values ranging from 2.4 to 26 µg/mL.[1] Further studies are required to establish a comprehensive cytotoxic profile of this compound.

Experimental Protocols

Cultivation of Clonostachys rosea for this compound Production

The production of this compound can be achieved through both solid-state and submerged liquid fermentation of Clonostachys rosea. Submerged fermentation is often preferred for scalability and process control.

Protocol 3.1.1: Submerged Liquid Fermentation

-

Inoculum Preparation:

-

Culture Clonostachys rosea on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C to allow for sufficient sporulation.

-

Harvest conidia by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^7 conidia/mL.

-

-

Fermentation:

-

Prepare a suitable liquid fermentation medium. A recommended medium consists of dextrose monohydrate and soybean meal with a carbon-to-nitrogen (C:N) ratio of 50:1.[2][3][4] The initial pH of the medium should be adjusted to 6.0.[2][3][4]

-

Inoculate the liquid medium with the spore suspension to a final concentration of 5 x 10^6 conidia/mL.[2][4][5]

-

Incubate the culture in a benchtop bioreactor or shake flasks at 28 ± 0.5°C with an agitation speed of 400 rpm and an aeration rate of 1.0 L/min (0.56 vvm) for 4-7 days.[2][4][5]

-

Extraction of this compound

-

Separation of Biomass and Supernatant:

-

After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

-

Solvent Extraction:

-

From Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic phases.

-

From Mycelium: The mycelial mat can be extracted with methanol or acetone to recover intracellular metabolites. The resulting extract can then be partitioned with ethyl acetate.

-

Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving chromatographic techniques. As a quinone compound, specific methods for separating fungal quinones are applicable.

Protocol 3.3.1: Chromatographic Purification

-

Initial Fractionation (e.g., Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the yellow-orange this compound.

-

-

Fine Purification (e.g., Centrifugal Partition Chromatography or Preparative HPLC):

-

For more refined separation of quinones, Centrifugal Partition Chromatography (CPC) is a powerful technique. A biphasic solvent system such as chloroform/ethyl acetate/methanol/water/acetic acid (3:1:3:2:1, v/v/v/v/v) in ascending mode can be effective for separating fungal quinones.[6][7]

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient can be used for final purification.

-

Characterization of this compound

The purified this compound should be characterized using spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern of this compound using high-resolution mass spectrometry (HR-MS). This will confirm the molecular formula.

-

Biosynthesis and Regulation

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The genome of Clonostachys rosea contains 31 putative PKS-encoding genes, many of which are organized in biosynthetic gene clusters (BGCs).[9][10][11]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound likely involves a Type I PKS. The expression of several PKS genes in C. rosea is induced during interactions with other fungi, suggesting their role in producing compounds for competition and antagonism.[9][10] The specific PKS and associated genes responsible for this compound biosynthesis are yet to be definitively identified.

Caption: Workflow for the isolation and characterization of this compound.

Putative Regulatory Network

The regulation of polyketide synthesis in fungi is complex and often involves global regulators that respond to environmental cues such as nutrient availability and stress, as well as pathway-specific transcription factors located within the BGC. The signaling pathways that specifically control this compound production in C. rosea are an active area of research.

Caption: Putative regulatory pathway for this compound biosynthesis.

Conclusion

This technical guide provides a framework for the isolation, characterization, and study of this compound from Clonostachys rosea. The detailed protocols for cultivation and general extraction, along with the summarized bioactivity data, offer a solid foundation for researchers. Further investigation is warranted to elucidate the specific biosynthetic gene cluster and regulatory networks governing this compound production, as well as to fully explore its therapeutic potential. The methodologies outlined herein will facilitate the generation of pure this compound for such advanced studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci [frontiersin.org]

- 6. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PMC [pmc.ncbi.nlm.nih.gov]

Aurantiogliocladin: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiogliocladin is a toluquinone-type secondary metabolite of fungal origin that has garnered interest for its biological activities, including weak antibiotic and biofilm-inhibiting properties. This technical guide provides an in-depth overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is primarily produced by filamentous fungi, particularly species within the genus Clonostachys and fungi formerly classified under the genus Gliocladium. The primary known natural sources are:

-

Clonostachys candelabrum : This fungus, previously known as Gliocladium roseum, is a well-documented producer of this compound.[1][2][3] It is a common saprophytic fungus found in various environments.

-

Gliocladium species : Several species formerly classified as Gliocladium have been reported to produce this compound. It is important to note that the taxonomy of this genus has been significantly revised, with many species now placed in other genera, such as Clonostachys and Trichoderma.

While these are the principal documented producers, other related fungal species may also synthesize this compound. Production is influenced by various factors, including the specific fungal strain, culture medium composition, pH, temperature, and aeration.

Quantitative Production of this compound

| Fungal Strain | Culture Medium | Incubation Time (days) | Temperature (°C) | pH | Aeration | This compound Yield | Reference |

| Clonostachys candelabrum | Potato Dextrose Broth (PDB) | 14-21 | 25 | 5.5-6.5 | Shaking (150 rpm) | Data not available | General Reference |

| Gliocladium roseum | Czapek-Dox Broth | 14-21 | 25 | 5.5-6.5 | Static or Shaking | Data not available | General Reference |

Note: The lack of specific yield data in the literature highlights an opportunity for further research in optimizing and quantifying this compound production.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been proposed to proceed through the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The pathway is believed to be similar to that of other toluquinones and related compounds like gliorosein.

The proposed pathway involves the following key steps:

-

Assembly of a polyketide chain: Acetyl-CoA serves as the starter unit, and malonyl-CoA units are sequentially added by a polyketide synthase (PKS) enzyme.

-

Cyclization and aromatization: The polyketide chain undergoes cyclization and aromatization to form an orsellinic acid-type intermediate.

-

Post-PKS modifications: A series of enzymatic modifications, including decarboxylation, hydroxylation, and O-methylation, convert the initial aromatic ring into the toluquinone scaffold of this compound.

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and quantification of the target compound.

Fungal Cultivation for this compound Production

Objective: To cultivate Clonostachys candelabrum or other producing fungi for the production of this compound.

Materials:

-

Pure culture of Clonostachys candelabrum or a related fungus.

-

Potato Dextrose Agar (PDA) plates.

-

Potato Dextrose Broth (PDB) or Czapek-Dox Broth.

-

Sterile flasks (e.g., 250 mL or 500 mL Erlenmeyer flasks).

-

Incubator shaker.

-

Autoclave.

-

Laminar flow hood.

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a small piece of mycelium from a stock culture of the fungus onto a fresh PDA plate.

-

Incubate the plate at 25°C for 7-10 days, or until sufficient fungal growth is observed.

-

-

Liquid Culture:

-

Prepare the liquid culture medium (PDB or Czapek-Dox Broth) according to the manufacturer's instructions and sterilize by autoclaving.

-

Allow the sterilized medium to cool to room temperature.

-

Under a laminar flow hood, inoculate the liquid medium with several small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the fungal culture on the PDA plate.

-

Incubate the flasks at 25°C in a shaker incubator at 150 rpm for 14-21 days. The culture will gradually change color as secondary metabolites, including this compound, are produced.

-

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth from step 3.1.

-

Ethyl acetate or Butanol.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate).

-

Thin-layer chromatography (TLC) plates (silica gel).

-

UV lamp for TLC visualization.

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

-

Combine the mycelium and the culture filtrate.

-

Extract the combined broth and mycelium with an equal volume of ethyl acetate or butanol three times in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract to dryness using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation by TLC. This compound is a colored compound and can often be tracked visually as a yellow-orange band.

-

Combine the fractions containing pure this compound (as determined by TLC) and concentrate to dryness.

-

Quantification of this compound by HPLC-DAD

Objective: To quantify the amount of this compound in an extract.

Materials:

-

Purified this compound or a crude extract.

-

HPLC system with a Diode Array Detector (DAD).

-

C18 reversed-phase HPLC column.

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid).

-

This compound standard of known concentration.

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound standard in methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

-

-

Sample Preparation:

-

Dissolve a known weight of the purified compound or crude extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with the following parameters (these may need to be optimized for your specific instrument and column):

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 80% water and increase to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector, monitoring at the wavelength of maximum absorbance for this compound (approximately 270 nm and 420 nm).

-

-

-

Quantification:

-

Inject the calibration standards and the sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To determine the wavelengths of maximum absorbance.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation and analysis of this compound and the logical relationship between the key experimental stages.

Caption: Overall experimental workflow for this compound.

Caption: Logical relationships in this compound research.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of this compound. While the primary fungal producers have been identified, there remains a significant opportunity for research into optimizing culture conditions to enhance yields. The provided experimental protocols offer a solid foundation for researchers to cultivate these fungi and purify this compound for further investigation into its biological activities and potential applications. The elucidation of the definitive biosynthetic pathway through genetic and enzymatic studies will be a key area for future research.

References

An In-Depth Technical Guide to the Aurantiogliocladin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiogliocladin is a quinone-containing polyketide secondary metabolite produced by the fungus Clonostachys rosea (formerly known as Gliocladium roseum). This compound is a precursor to gliorosein and is of interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including the proposed enzymatic steps, the underlying genetic framework, and detailed experimental protocols for its investigation.

Core Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, commencing with the condensation of acetyl-CoA and malonyl-CoA, followed by a series of enzymatic modifications including methylation, hydroxylation, and oxidation. While the complete enzymatic machinery and the corresponding gene cluster have not been definitively elucidated for this compound itself, a pathway has been proposed based on the biosynthesis of the related compound, gliorosein, for which this compound is a direct precursor.

The proposed biosynthetic route begins with the formation of a tetraketide backbone, which is then cyclized to form 5-methylorsellinic acid. This initial step is catalyzed by a Polyketide Synthase (PKS). Subsequent modifications, including decarboxylation, hydroxylation, and O-methylation, are carried out by tailoring enzymes to yield the toluquinone scaffold of this compound.

Proposed Biosynthetic Steps:

-

Polyketide Chain Assembly: An iterative Type I Polyketide Synthase (PKS) catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular C-to-C cyclization and subsequent aromatization to yield 5-methylorsellinic acid.

-

Decarboxylation: 5-methylorsellinic acid is decarboxylated to form orcinol.

-

Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation reactions, catalyzed by hydroxylases (likely cytochrome P450 monooxygenases) and O-methyltransferases, respectively, convert orcinol into this compound. The exact order and intermediates in this latter part of the pathway leading specifically to this compound are not yet fully characterized.

Genetic Framework

The genome of Clonostachys rosea contains approximately 31 putative polyketide synthase (PKS) genes, many of which are located within biosynthetic gene clusters (BGCs).[1][2][3] While the specific PKS gene and BGC responsible for this compound biosynthesis have not been experimentally confirmed, bioinformatic analysis and comparison with known orsellinic acid synthase genes from other fungi can provide candidate genes for further investigation. Functional characterization of these PKS genes through gene knockout and heterologous expression is a key area for future research to definitively identify the this compound BGC.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically on this compound production yields from Clonostachys rosea cultures. However, studies on the production of other secondary metabolites in this fungus provide a basis for optimizing culture conditions to enhance this compound yield.

| Parameter | Condition/Value | Reference |

| Fungus | Clonostachys rosea (syn. Gliocladium roseum) | General literature |

| Precursors | Acetyl-CoA, Malonyl-CoA, S-Adenosyl Methionine | Proposed pathway |

| Key Intermediate | 5-Methylorsellinic Acid | Proposed pathway |

| Reported Yields | Data not available for this compound. For conidia production in liquid fermentation, yields of up to 1.4 x 10⁹ conidia/mL have been reported. | [4] |

Table 1: Summary of Key Biosynthetic Parameters

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Fungal Culture and Metabolite Extraction

Objective: To cultivate Clonostachys rosea and extract secondary metabolites for analysis.

Materials:

-

Clonostachys rosea strain

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Ethyl acetate

-

Methanol

-

Sterile flasks

-

Shaking incubator

-

Rotary evaporator

-

HPLC-grade solvents

Procedure:

-

Fungal Culture: Inoculate Clonostachys rosea onto PDA plates and incubate at 25°C for 7-10 days until sporulation. Aseptically transfer agar plugs containing fungal mycelium and spores into flasks containing PDB.

-

Liquid Fermentation: Incubate the liquid cultures at 25°C with shaking at 150 rpm for 14-21 days.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration.

-

Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.

-

Mycelial Extraction: Homogenize the mycelium and extract three times with methanol.

-

-

Concentration: Combine the respective organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

Sample Preparation for Analysis: Dissolve the crude extracts in a suitable solvent (e.g., methanol) for subsequent HPLC-MS analysis.

Protocol 2: Gene Knockout via Agrobacterium-mediated Transformation (ATMT)

Objective: To create targeted gene deletions of candidate PKS or tailoring enzyme genes in Clonostachys rosea to investigate their role in this compound biosynthesis.

Materials:

-

Clonostachys rosea spores

-

Agrobacterium tumefaciens strain (e.g., AGL-1)

-

Binary vector with a selection marker (e.g., hygromycin resistance)

-

Induction medium (IM)

-

Co-cultivation plates

-

Selection medium (PDA with hygromycin and cefotaxime)

-

PCR reagents and primers

Procedure:

-

Vector Construction: Construct a gene knockout vector containing homologous flanking regions of the target gene cloned on either side of a selection marker cassette.

-

Agrobacterium Preparation: Transform the binary vector into A. tumefaciens. Grow the transformed Agrobacterium in liquid medium to an OD₆₀₀ of 0.6-0.8. Pellet the cells and resuspend in IM.

-

Co-cultivation: Mix the Agrobacterium suspension with a suspension of Clonostachys rosea spores. Spread the mixture onto co-cultivation plates overlaid with a cellophane membrane. Incubate in the dark at 22-25°C for 2-3 days.

-

Selection: Transfer the cellophane membrane to selection plates containing hygromycin (to select for transformants) and cefotaxime (to inhibit Agrobacterium growth). Incubate at 25°C until resistant colonies appear.

-

Verification: Isolate individual transformants and confirm the gene deletion by PCR using primers flanking the insertion site and internal to the selection marker.

Protocol 3: HPLC-MS Analysis of Toluquinones

Objective: To separate, identify, and quantify this compound and related intermediates in fungal extracts.

Materials:

-

Crude fungal extract

-

HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard (if available)

Procedure:

-

Sample Preparation: Filter the redissolved crude extract through a 0.22 µm syringe filter.

-

HPLC Separation: Inject the sample onto the C18 column. Elute with a gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes) at a flow rate of 0.5 mL/min.

-

Detection:

-

DAD: Monitor the absorbance at relevant wavelengths for quinones (typically in the range of 250-400 nm).

-

MS: Operate the mass spectrometer in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the eluting compounds. Use fragmentation (MS/MS) to aid in structural elucidation.

-

-

Quantification: If a standard is available, create a calibration curve to quantify the concentration of this compound in the extracts. Relative quantification can be performed by comparing peak areas between different samples.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for gene knockout in Clonostachys rosea.

Conclusion

The biosynthesis of this compound in Clonostachys rosea represents a classic fungal polyketide pathway with significant potential for further scientific exploration and biotechnological application. While the foundational steps have been proposed, the specific genetic and enzymatic machinery remains an open area of investigation. The protocols and information provided in this guide offer a robust framework for researchers to delve into the intricacies of this pathway, paving the way for the discovery of novel enzymes, the engineering of new bioactive compounds, and a deeper understanding of fungal secondary metabolism.

References

- 1. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of polyketide synthases in the biocontrol fungus Clonosthachys rosea - Epsilon Archive for Student Projects [stud.epsilon.slu.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Genetic Blueprint: A Technical Guide to Polyketide Synthase Genes in Aurantiogliocladin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiogliocladin, a bioactive toluquinone metabolite produced by the fungus Clonostachys candelabrum (formerly Gliocladium roseum), has garnered interest for its potential therapeutic applications. The biosynthesis of this polyketide is orchestrated by a dedicated polyketide synthase (PKS) and a suite of tailoring enzymes encoded within a biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the current understanding of the PKS genes involved in this compound production. While the specific PKS gene has not yet been definitively identified, this guide leverages analogous systems in Clonostachys rosea and the broader field of mycology to present putative biosynthetic pathways, detailed experimental protocols for gene identification and characterization, and insights into the regulation of its production. This document serves as a foundational resource for researchers aiming to elucidate the complete biosynthetic pathway of this compound, optimize its production, and explore its therapeutic potential through metabolic engineering.

Introduction: The Polyketide Origin of this compound

Polyketides are a diverse class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units to form a polyketide chain, which then undergoes various modifications such as cyclization, reduction, and aromatization to yield the final product. This compound, a substituted toluquinone, is a classic example of a fungal polyketide. Its biosynthesis is believed to originate from a polyketide precursor assembled by a Type I PKS, which is typical for fungal secondary metabolites.

The producing organism, Clonostachys candelabrum (often referred to by its synonym Clonostachys rosea in the literature), is a mycoparasitic fungus known for its prolific production of a wide array of secondary metabolites.[1] The genome of C. rosea has been found to contain a remarkable number of putative PKS genes, highlighting its significant potential for natural product discovery.[2][3] While research has successfully linked specific PKS genes in C. rosea to the production of other polyketides like clonoroseins, the gene or gene cluster responsible for this compound remains to be elucidated.[2]

Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and the known mechanisms of fungal PKSs, a putative biosynthetic pathway can be proposed. This pathway would involve a highly reducing PKS (HR-PKS) to generate the polyketide backbone, followed by the action of tailoring enzymes.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data on this compound Production

Specific quantitative data on this compound production is not extensively reported in the literature. However, studies on the optimization of Clonostachys rosea fermentation for the production of biomass and other secondary metabolites provide a framework for enhancing this compound yields. The following table summarizes parameters that have been shown to influence secondary metabolite production in C. rosea and can be considered for optimizing this compound biosynthesis.

| Parameter | Condition | Effect on C. rosea Growth/Metabolite Production | Reference |

| Carbon Source | Glucose, Sucrose | Glucose generally enhances conidial production. | [4] |

| Nitrogen Source | Soybean meal, Peptone | Organic nitrogen sources can significantly impact biomass and spore production. | [5] |

| C:N Ratio | 10:1 to 50:1 | A high C:N ratio (50:1) favors conidia production, while a lower ratio (10:1) can induce microsclerotia formation. | [5] |

| pH | 4.0 - 6.0 | Optimal pH for conidia production is around 4.0. | [4] |

| Temperature | 25°C - 28°C | Generally optimal for mycelial growth of mesophilic fungi. | [6] |

| Photoperiod | 12 hours | A 12-hour photoperiod has been shown to be optimal for conidia production. | [4] |

Experimental Protocols

The following protocols are adapted from methodologies successfully used for the identification and characterization of PKS genes and their products in Clonostachys rosea.[2] These protocols provide a robust framework for researchers aiming to identify the this compound biosynthetic gene cluster.

Genome Mining for Putative PKS Genes

Objective: To identify candidate PKS genes in the genome of Clonostachys candelabrum.

Methodology:

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing strain of C. candelabrum.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters, including those containing PKS genes.

-

Domain Analysis: Analyze the predicted PKS protein sequences for conserved domains (e.g., Ketoacyl Synthase [KS], Acyltransferase [AT], Acyl Carrier Protein [ACP], Ketoreductase [KR], Dehydratase [DH], Enoyl Reductase [ER], and Thioesterase [TE]) using tools like Pfam and InterProScan. This helps in classifying the PKS as non-reducing, partially reducing, or highly reducing.

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 4. researchgate.net [researchgate.net]

- 5. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response surface methodology (RSM) for the growth optimization of Clonostachys rosea TNAU CR04 under varying temperatures, pH and water activity | Plant Science Today [horizonepublishing.com]

Aurantiogliocladin: An In-Depth Technical Guide on its Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiogliocladin, a toluquinone secondary metabolite produced by certain fungi, has demonstrated modest but selective antibiotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antibiotic. It consolidates available quantitative data on its antibacterial and antifungal activities, details the experimental protocols for assessing these activities, and visually represents the key described pathways. While the precise molecular targets of this compound are still under investigation, this document summarizes the established bacteriostatic, fungistatic, and potent antibiofilm effects, with a particular focus on its role as a quorum sensing inhibitor.

Introduction

This compound is a naturally occurring benzoquinone that has been isolated from fungi such as Clonostachys candelabrum (formerly Gliocladium candelabrum).[1][2][3] Structurally, it is a 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone. While not a potent bactericidal or fungicidal agent, its notable biological activity lies in its ability to inhibit the growth of specific microorganisms and, more significantly, to disrupt biofilm formation at sub-inhibitory concentrations.[2][3] This has garnered interest in its potential as a lead compound for the development of novel anti-virulence and antibiofilm agents. This guide will delve into the known mechanisms underpinning its antibiotic effects.

Antimicrobial Spectrum and Potency

This compound exhibits a selective and generally weak to moderate antimicrobial activity. Its effect is primarily static, meaning it inhibits microbial growth rather than killing the cells.[2][3]

Antibacterial Activity

This compound has been shown to be active against certain Gram-positive bacteria, with a notable selectivity. For instance, it is more effective against Staphylococcus epidermidis than the closely related Staphylococcus aureus.[2][3] Its activity against Gram-negative bacteria is generally lower.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Bacillus cereus DSM 626 | 128[3] |

| Chromobacterium violaceum CV026 | 180[2] |

| Escherichia coli MT102 | >300[2] |

| Pseudomonas aeruginosa PA14 | >300[2] |

| Staphylococcus aureus DSM 1104 | >300[2] |

| Staphylococcus epidermidis ATCC 35984 | 64[2][3] |

| Streptococcus mutans UA59 | >300[2] |

Antifungal Activity

This compound also demonstrates activity against a range of yeasts, with MIC values indicating a fungistatic effect.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungi

| Fungal Strain | MIC (µg/mL) |

| Candida albicans DSM 11225 | 128[4] |

| Candida guilliermondii DSM 70052 | 32[4] |

| Candida krusei DSM 6128 | 64[4] |

| Candida parapsilosis DSM 5784 | 64[4] |

| Rhodotorula glutinis DSM 70398 | 32[4] |

Core Mechanism of Action: Inhibition of Biofilm Formation and Quorum Sensing

The most significant antibiotic-related activity of this compound is its ability to inhibit biofilm formation, often at concentrations below its MIC.[2][3] This suggests a mechanism that interferes with bacterial virulence and community behavior rather than essential life processes.

The primary mechanism identified for this antibiofilm effect is the inhibition of quorum sensing (QS).[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This is often mediated by small signaling molecules called autoinducers.

In the model organism Chromobacterium violaceum, this compound has been shown to inhibit the production of violacein, a purple pigment whose synthesis is regulated by QS.[2] This indicates that this compound interferes with the QS signaling cascade.

References

The Antibacterial Potential of Aurantiogliocladin: A Technical Guide

An In-depth Examination of the Biological Activity of a Fungal Metabolite Against Bacterial Pathogens

Introduction

Aurantiogliocladin, a toluquinone derivative produced by fungi such as Clonostachys candelabrum, has emerged as a compound of interest in the search for novel antimicrobial agents.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity against a range of bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a thorough understanding of this compound's antibacterial properties and potential applications.

Antibacterial Activity Spectrum

This compound exhibits a selective and generally weak antibiotic activity against various bacterial strains.[1][3][4] Its efficacy is more pronounced against certain Gram-positive bacteria, with a notable selectivity between closely related species. For instance, it is active against Staphylococcus epidermidis but shows no inhibitory effect on Staphylococcus aureus.[1][2][3][4] Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli have demonstrated resistance to this compound.[1][3]

The compound's primary mode of action is bacteriostatic, meaning it inhibits bacterial growth without killing the cells.[1][3][4] This has been demonstrated by the ability of bacteria to resume growth when transferred to a fresh, antibiotic-free medium after exposure to this compound.[1][3]

Quantitative Antimicrobial Data

The antibacterial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and its ability to inhibit biofilm formation. The following tables summarize the available data for various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Strain ID | MIC (µg/mL) |

| Bacillus cereus | DSM 626 | 128[1] |

| Chromobacterium violaceum | CV026 | 180[1] |

| Escherichia coli | MT102 | >300[1] |

| Pseudomonas aeruginosa | PA14 | >300[1] |

| Staphylococcus aureus | DSM 1104 | >300[1] |

| Staphylococcus epidermidis | ATCC 35984 | 64[1] |

| Streptococcus mutans | UA59 | 300[1] |

Table 2: Biofilm Inhibition by this compound at Various Concentrations

| Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition |

| Bacillus cereus | 256 | 54%[1] |

| 128 (MIC) | 44%[1] | |

| 32 | 37%[1] | |

| Chromobacterium violaceum | 180 (MIC) | 90%[1] |

| 45 | 62%[1] | |

| 22.5 | 29%[1] | |

| Staphylococcus epidermidis | 256 | 55%[1] |

| 64 (MIC) | 51%[1] | |

| 32 | 19%[1] | |

| 16 | 10%[1] | |

| Streptococcus mutans | 300 (MIC) | 34%[1] |

| 150 | 15%[1] |

Mechanism of Action: Biofilm and Quorum Sensing Inhibition

A significant aspect of this compound's biological activity is its ability to inhibit biofilm formation, often at sub-MIC concentrations.[1][2][3][4] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The observation that biofilm inhibition occurs at concentrations that do not inhibit planktonic cell growth suggests that this compound may interfere with signaling pathways involved in biofilm development.[2]

One such pathway is quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Chromobacterium violaceum, this compound's inhibition of biofilm formation is associated with a lack of violacein production, a pigment regulated by quorum sensing.[2] This suggests that this compound may act as a quorum-quenching agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using a broth microdilution method.[2]

-

Preparation of this compound Stock Solution: Dissolve this compound in methanol to create a stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution in the appropriate growth medium (e.g., LB for most bacteria, RPMI 1640 for yeast) within a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 to 3 µg/mL).[2]

-

Bacterial Inoculum Preparation: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 30°C for C. violaceum, B. cereus, S. epidermidis, and 37°C for others) for 24 hours.[2]

-

Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) every 15 minutes using an automated growth curve analysis system.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent biofilm formation.

-

Preparation of Test Plates: In a 96-well microtiter plate, add serial dilutions of this compound to the growth medium.

-

Inoculation: Inoculate the wells with a standardized bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 30°C for 48 hours for C. violaceum) to allow for biofilm formation.[4]

-

Washing: After incubation, discard the planktonic cells and wash the wells gently with a buffer (e.g., PBS) to remove non-adherent cells.

-

Staining: Stain the adherent biofilm with a staining agent such as crystal violet.

-

Destaining: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm). The percentage of biofilm inhibition is calculated relative to the control wells.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action of this compound.

Experimental workflow for assessing antibacterial activity.

Conceptual model of the bacteriostatic action.

Inhibition of quorum sensing by this compound.

Conclusion and Future Perspectives

This compound presents a unique profile as an antibacterial agent, characterized by its bacteriostatic action and potent biofilm inhibition capabilities, particularly at sub-lethal concentrations. Its selectivity and mode of action, potentially involving quorum sensing interference, suggest that it could be a valuable lead compound for the development of novel anti-biofilm drugs. Such agents could be used either alone or in combination with traditional bactericidal antibiotics to tackle persistent and resistant bacterial infections.

Further research is warranted to elucidate the precise molecular targets of this compound within bacterial signaling pathways. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and broad-spectrum derivatives. The development of this compound or its analogs could offer a promising strategy to combat the growing threat of antibiotic resistance, particularly in the context of biofilm-associated infections.

References

Antifungal Properties of Aurantiogliocladin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiogliocladin, a toluquinone derivative isolated from various fungal species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for new therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds, and among these, fungal secondary metabolites represent a promising avenue for discovery. This compound, a bright orange pigment first isolated from Gliocladium aurantiacum, has been identified as a compound with fungistatic activity against a range of pathogenic yeasts. Its ability to inhibit biofilm formation at subtoxic concentrations further highlights its potential as a lead compound for antifungal drug development. This guide synthesizes the available scientific literature to provide a detailed technical overview of the antifungal properties of this compound.

Antifungal Activity of this compound

This compound has been shown to be moderately active against several yeast species. Its activity is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1] This characteristic, combined with its anti-biofilm properties, makes it a compound of significant interest.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antifungal efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various fungal strains.

| Fungal Strain | DSM No. | MIC (µg/mL) | Reference |

| Candida albicans | 11225 | 128 | [1] |

| Candida guilliermondii | 70052 | 32 | [1] |

| Candida krusei | 6128 | 64 | [1] |

| Candida parapsilosis | 5784 | 64 | [1] |

| Rhodotorula glutinis | 70398 | 32 | [1] |

Experimental Protocols

The determination of the antifungal activity of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This standardized method allows for the reproducible assessment of a compound's antifungal efficacy.

Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antifungal agent against yeast.

3.1.1. Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Yeast strains (e.g., Candida albicans, Candida guilliermondii)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole)

-

Solvent control (e.g., DMSO)

3.1.2. Methodology:

-

Inoculum Preparation:

-

Subculture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum size of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Include a positive control (e.g., Fluconazole) and a solvent control (wells containing the highest concentration of the solvent used to dissolve this compound).

-

Also include a growth control well containing only the medium and the inoculum.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination.

Mechanism of Action

The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, its chemical structure as a toluquinone provides clues to its potential modes of action. Quinones are known to be redox-active molecules that can participate in cellular processes, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.

Hypothetical Signaling Pathway and Cellular Targets

Based on the known activities of other quinone-containing compounds, a hypothetical mechanism of action for this compound can be proposed. This involves the disruption of the fungal cell's redox balance and interference with key cellular processes.

References

The Core of Toluquinone's Biological Activity: An In-depth Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of toluquinone compounds, focusing on their cytotoxic and signaling modulatory effects. Toluquinone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiangiogenic, and antilymphangiogenic properties.[1] Understanding the intricate relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

The Toluquinone Scaffold: A Foundation for Diverse Activity

The biological activity of toluquinone derivatives is fundamentally linked to the hydroquinone/benzoquinone core.[1] This scaffold's ability to participate in redox cycling and Michael-1,4-addition reactions is a key contributor to its cytotoxicity.[1][2] However, the nature, position, and number of substituents on this core ring system dramatically modulate the compound's potency and selectivity.

The Critical Role of the Methyl Group

A central finding in the SAR of toluquinol/toluquinone is the significance of the methyl group.[1] Replacement of the methyl group with other substituents, such as a trifluoromethyl group, leads to a substantial decrease in cytotoxic activity, with IC50 values increasing by 6- to 30-fold across various cancer cell lines.[1][3] Similarly, substitution with a carboxylic acid or sulfonic acid group also results in a notable reduction in growth inhibitory activity.[4] This highlights the methyl group's crucial role in the molecule's interaction with its biological targets.

Impact of a Second Substituent

The introduction of a second substituent onto the toluquinone ring is generally well-tolerated, with many disubstituted derivatives retaining potent antitumor activities in the low micromolar range.[1] However, the position and steric bulk of this second substituent are critical factors influencing activity.

-

Positional Isomerism: A comparative analysis of disubstituted derivatives indicates that 2,5-disubstituted compounds tend to exhibit higher cytotoxic activity than their 2,6-disubstituted counterparts, especially when dealing with non-bulky groups.[1]

-

Steric Hindrance: A significant decrease in cytotoxic activity is observed as the steric volume of the second substituent increases.[5] This suggests that bulky groups may hinder the molecule's ability to interact effectively with its target(s).

Oxidation State: Hydroquinone vs. Benzoquinone

The oxidation state of the core ring system also influences biological activity. Studies comparing toluquinol (the reduced hydroquinone form) and toluquinone (the oxidized benzoquinone form) have shown that the reduced compounds exhibit slightly better cytotoxic activities.[1] This finding is consistent with other reports demonstrating that the reduction of quinones to their corresponding hydroquinones can enhance their cytotoxic potency and selectivity.[1] It is hypothesized that both the hydroquinone and quinone forms may contribute to cytotoxicity through a redox cycle within the tumor cell, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[1]

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various toluquinol and toluquinone derivatives against a panel of human cancer cell lines. This quantitative data provides a clear basis for comparing the cytotoxic potency of these compounds.

| Compound | MDA-MB-231 (IC50, µM) | HL-60 (IC50, µM) | U87-MG (IC50, µM) | HT-1080 (IC50, µM) | HT-29 (IC50, µM) |

| Toluquinol (1) | 2.0 ± 0.3 | 3.2 ± 1.6 | 5.1 ± 0.4 | 1.6 ± 0.3 | 6.5 ± 2.6 |

| Toluquinone (14) | 3.4 ± 0.1 | 5.6 ± 1.9 | 8.8 ± 0.9 | 4.9 ± 1.7 | 9.5 ± 0.5 |

| Thymoquinol (15) | 1.0 ± 0.1 | 1.6 ± 0.5 | 10.2 ± 2.0 | 2.0 ± 1.1 | 8.2 ± 1.4 |

| Thymoquinone (16) | 1.0 ± 0.1 | 2.0 ± 0.9 | 15.1 ± 3.2 | 4.0 ± 0.9 | 12.9 ± 1.6 |

| Compound 19 | >100 | 82.0 ± 5.9 | >100 | >100 | >100 |

| Data is expressed as means ± SD of three independent experiments.[1] | |||||

| Cell Lines: MDA-MB-231 (Human breast adenocarcinoma), HL-60 (Human promyelocytic leukemia), U87-MG (Human glioblastoma), HT-1080 (Human fibrosarcoma), HT-29 (Human colorectal adenocarcinoma).[1] |

Mechanism of Action: Modulation of Key Signaling Pathways

Toluquinone and its analogs exert their biological effects through a multi-faceted mechanism of action that involves the induction of oxidative stress and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis and Oxidative Stress

A primary mechanism of cytotoxicity for toluquinone compounds is the induction of apoptosis.[6] This is often linked to an increase in intracellular reactive oxygen species (ROS) levels and a reduction in the cell's redox capacity.[6] The generation of ROS can lead to oxidative damage to cellular components, ultimately triggering programmed cell death.[1]

Inhibition of Pro-Survival Signaling Pathways

Toluquinone derivatives, particularly thymoquinone, have been shown to inhibit several key signaling pathways that are often constitutively active in cancer cells, promoting their proliferation and survival.

-

RAS/RAF/MEK/ERK Pathway: Thymoquinone has been demonstrated to modulate the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cancer cell proliferation.[7] Inhibition of this pathway leads to a reduction in proliferation markers and an increase in apoptotic markers.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Thymoquinone has been shown to downregulate the expression of key components of this pathway, including PI3K, Akt, and mTOR, while upregulating the expression of the tumor suppressor PTEN.[8][9]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation, differentiation, and apoptosis. Thymoquinone has been found to inhibit this signaling cascade in myeloid leukemia cells.[8][9]

-

VEGFR2 Signaling: Some toluquinol derivatives have been shown to inhibit the VEGF-induced phosphorylation of VEGFR2, Akt, and ERK in endothelial cells, suggesting a potential antiangiogenic mechanism.[6]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by toluquinone compounds and a general workflow for assessing their biological activity.

Caption: Toluquinone's modulation of key oncogenic signaling pathways.

Caption: General experimental workflow for SAR studies of toluquinone analogs.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of toluquinone compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Toluquinone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MDA-MB-231, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the toluquinone compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[1]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant capacity of a compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Toluquinone compounds

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

Ferrous sulfate (FeSO₄) standard solutions

-

96-well microplates

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the toluquinone compound solution to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Create a standard curve using the FeSO₄ solutions.

-

Calculate the FRAP value of the compounds, expressed as Fe²⁺ equivalents.[10]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound by its ability to quench peroxyl radicals.

Materials:

-

Toluquinone compounds

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Trolox as a standard

-

96-well black microplates

Procedure:

-

Add the toluquinone compound, fluorescein, and a suitable buffer to the wells of a black microplate.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH.

-

Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the area under the curve (AUC) for each sample and the Trolox standards.

-

Determine the ORAC value of the compounds, expressed as Trolox equivalents.[10]

Conclusion

The structure-activity relationship of toluquinone compounds is a complex interplay of the core scaffold, the nature and position of substituents, and the oxidation state. The methyl group is a key determinant of cytotoxicity, and while the addition of a second substituent is generally tolerated, its size and position are critical. The cytotoxic effects of these compounds are mediated through the induction of apoptosis and oxidative stress, as well as the inhibition of key pro-survival signaling pathways, including the RAS/RAF, PI3K/Akt, and JAK/STAT pathways. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for the future design and development of novel toluquinone-based therapeutic agents with improved efficacy and selectivity for the treatment of cancer and other diseases.

References

- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Quantitative Structure-Activity Relationship Model Performances on Carboquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Trypanocidal Activity of Naphthoquinones: A Review [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Aurantiogliocladin Extraction from Fungal Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiogliocladin is a benzoquinone antibiotic first isolated from the fungus Gliocladium fimbriatum. It exhibits interesting biological activities, including antibacterial and antifungal properties, making it a molecule of interest for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal culture. The methodologies described are based on established principles of natural product chemistry and microbiology.

Fungal Strain and Culture Conditions

The production of this compound is typically associated with strains of Gliocladium, particularly Gliocladium fimbriatum (now often classified under the genus Trichoderma). The following table summarizes the recommended culture conditions for optimal production of this compound.

| Parameter | Recommended Conditions |

| Fungal Strain | Gliocladium fimbriatum or other known this compound-producing strain |

| Culture Medium | Potato Dextrose Broth (PDB) or a custom liquid medium |

| Inoculation | Spore suspension (1 x 10^6 spores/mL) or mycelial plugs from a fresh culture |

| Incubation Temperature | 25-28 °C |

| Agitation | 150-200 rpm (for liquid cultures) |

| Incubation Time | 7-14 days |

| pH | 5.0 - 6.0 |

Experimental Protocols

This section outlines the step-by-step procedures for the extraction and purification of this compound from a liquid fungal culture.

Protocol 1: Fungal Culture and Inoculation

-

Prepare Culture Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Aseptically inoculate the sterile PDB with a spore suspension or mycelial plugs of the Gliocladium strain.

-

Incubation: Incubate the inoculated flasks in a shaking incubator at the recommended temperature and agitation speed for the specified duration. Monitor the culture for growth and pigment production.

Protocol 2: Extraction of Crude this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Mycelial Extraction:

-

Dry the harvested mycelium at a low temperature (e.g., 40-50°C) or by lyophilization.

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with a suitable organic solvent (e.g., chloroform, ethyl acetate, or acetone) in a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times to ensure maximum recovery.

-

-

Broth Extraction:

-

If this compound is secreted into the broth, perform a liquid-liquid extraction of the culture filtrate.

-

Use an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction three times.

-

-

Concentration: Combine the organic extracts (from mycelium and/or broth) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm). This compound typically appears as a colored spot.

-

Pool the fractions containing the pure compound based on the TLC profile.

-

-

Crystallization:

-

Evaporate the solvent from the pooled fractions containing pure this compound.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

The following table is a template for summarizing the quantitative data from the extraction and purification process. Researchers should fill this table with their experimental results for easy comparison and record-keeping.

| Step | Parameter | Value | Unit |

| Fungal Culture | Volume of Culture | L | |

| Dry Weight of Mycelium | g | ||

| Extraction | Weight of Crude Extract | g | |

| Extraction Yield | % (w/w of mycelium) | ||

| Purification | Weight of Purified this compound | mg | |

| Purification Yield | % (w/w of crude extract) | ||

| Purity | Purity of this compound (by HPLC) | % |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Application Notes and Protocols for the Laboratory Synthesis of Aurantiogliocladin Analogues: (-)-Aurantioclavine and (+)-Gliocladin C

Introduction